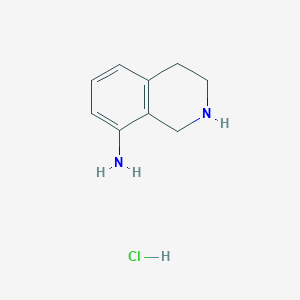

1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride

説明

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader discovery and exploration of tetrahydroisoquinoline chemistry, which emerged from pioneering synthetic methodologies developed in the late 19th and early 20th centuries. The foundational synthetic approaches that enabled the preparation of tetrahydroisoquinoline derivatives originated with the Bischler-Napieralski reaction, first discovered in 1893 by August Bischler and Bernard Napieralski while working at Basel Chemical Works and the University of Zurich. This intramolecular electrophilic aromatic substitution reaction allowed for the cyclization of β-arylethylamides or β-arylethylcarbamates, establishing the fundamental methodology for constructing dihydroisoquinolines that could subsequently be reduced to yield tetrahydroisoquinoline derivatives.

The subsequent development of the Pictet-Spengler reaction in 1911 by Amé Pictet and Theodor Spengler provided an alternative synthetic pathway for tetrahydroisoquinoline construction through the condensation of β-arylethylamines with aldehydes or ketones followed by ring closure. These synthetic methodologies created the foundation for systematic exploration of amino-substituted tetrahydroisoquinoline derivatives, including the specific 8-amino substitution pattern that characterizes 1,2,3,4-tetrahydroisoquinolin-8-amine. The historical progression of tetrahydroisoquinoline chemistry gained significant momentum during the mid-20th century when researchers began investigating the pharmacological properties of these compounds, leading to the development of clinically relevant derivatives such as nomifensine, an 8-amino-substituted tetrahydroisoquinoline that demonstrated significant antidepressant activity.

The specific synthesis and characterization of 1,2,3,4-tetrahydroisoquinolin-8-amine and its hydrochloride salt emerged from systematic structure-activity relationship studies conducted in the 1980s, where researchers explored various amino-substituted tetrahydroisoquinoline derivatives for their potential therapeutic applications. These investigations revealed that compounds with amino substitution at the 8-position of the tetrahydroisoquinoline scaffold exhibited distinct pharmacological profiles, particularly in relation to dopamine uptake inhibition and dopaminomimetic properties. The preparation of the hydrochloride salt form was developed to improve the stability and solubility characteristics of the parent amine, facilitating both research applications and potential pharmaceutical formulations.

Significance in Tetrahydroisoquinoline Chemistry

The significance of this compound within tetrahydroisoquinoline chemistry extends beyond its individual chemical properties to encompass its role as a representative member of amino-substituted tetrahydroisoquinoline derivatives that have garnered substantial attention in medicinal chemistry research. Tetrahydroisoquinoline-based compounds form an important class within isoquinoline alkaloids, a large group of natural products that exhibit diverse biological activities. The tetrahydroisoquinoline scaffold has been recognized as a privileged structure in drug discovery, with numerous derivatives demonstrating activity against various therapeutic targets including central nervous system disorders, infectious diseases, and cancer.

The 8-amino substitution pattern present in this compound holds particular significance due to its influence on the compound's electronic properties and conformational characteristics. Research has demonstrated that the position of amino substitution on the tetrahydroisoquinoline ring system critically affects the biological activity and pharmacological profile of these compounds. Specifically, structure-activity relationship studies have revealed that amino substitution at the 8-position creates unique steric and electronic environments that can modulate interactions with biological targets, particularly those involved in neurotransmitter systems.

The compound's significance is further enhanced by its relationship to clinically relevant tetrahydroisoquinoline derivatives. The structural similarity to nomifensine, which features an 8-amino-4-phenyl-2-methyl-1,2,3,4-tetrahydroisoquinoline framework, positions this compound as a valuable scaffold for medicinal chemistry investigations. The synthetic accessibility of this compound through established methodologies, combined with its potential for structural modification, makes it an attractive starting point for the development of novel therapeutic agents.

Furthermore, the compound serves as an important model system for understanding the fundamental chemistry of tetrahydroisoquinoline derivatives. Its relatively simple structure, featuring only the essential tetrahydroisoquinoline core with 8-amino substitution, allows researchers to investigate the intrinsic properties of this structural motif without the complicating effects of additional substituents. This characteristic has made this compound a valuable reference compound for comparative studies examining the effects of various substitution patterns on tetrahydroisoquinoline properties.

Position within the Chemical Taxonomy of Heterocyclic Compounds

This compound occupies a specific position within the hierarchical classification of heterocyclic compounds, belonging to the broader category of organoheterocyclic compounds and more specifically to the class of tetrahydroisoquinolines. Within the chemical taxonomy, the compound is classified as a member of the isoquinoline alkaloid family, which represents a significant group of nitrogen-containing heterocyclic compounds characterized by their bicyclic structure consisting of a benzene ring fused to a pyridine ring. The tetrahydroisoquinoline subclass is distinguished by the partial saturation of the isoquinoline ring system, specifically involving the reduction of the pyridine portion to create a tetrahydropyridine ring fused to the benzene ring.

The systematic classification of this compound can be represented through the following taxonomic hierarchy:

| Taxonomic Level | Classification |

|---|---|

| Kingdom | Organic compounds |

| Super Class | Organoheterocyclic compounds |

| Class | Tetrahydroisoquinolines |

| Subclass | Amino-substituted tetrahydroisoquinolines |

| Specific Type | 8-Amino tetrahydroisoquinolines |

| Salt Form | Hydrochloride salt |

The compound's molecular structure, represented by the SMILES notation Nc1cccc2c1CNCC2 for the free base form, illustrates its position within the heterocyclic framework. The presence of two nitrogen atoms within the structure - one in the tetrahydroisoquinoline ring and another in the amino substituent - classifies it as a dinitrogen-containing heterocycle. This structural characteristic places the compound within the broader category of polynitrogen heterocycles, which are known for their diverse chemical reactivity and biological activities.

Within the context of amino-substituted heterocycles, this compound represents a specific substitution pattern that influences both its chemical properties and potential biological activities. The 8-position amino substitution creates a unique electronic environment within the aromatic ring system, potentially affecting the compound's basicity, reactivity, and interaction with biological targets. This substitution pattern distinguishes it from other amino-substituted tetrahydroisoquinoline derivatives, such as those with amino groups at the 5-, 6-, or 7-positions, each of which exhibits distinct chemical and biological properties.

The hydrochloride salt form adds another dimension to the compound's classification, as it represents a specific pharmaceutical salt that enhances the compound's stability and solubility characteristics compared to the free base. This salt formation is particularly significant in the context of pharmaceutical chemistry, where the selection of appropriate salt forms is crucial for optimizing drug-like properties such as bioavailability, stability, and formulation compatibility.

特性

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-8-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h1-3,11H,4-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHAWHHCFFKQULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC=C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis via Pictet-Spengler and Bischler–Napieralski Reactions

One established synthetic approach involves multi-step transformations starting from substituted phenyl ethylamines and related precursors:

- Step 1: Formation of an amide intermediate by coupling 2-(3,4-dimethoxyphenyl)ethylamine with an unsaturated carboxylic acid derivative.

- Step 2: Catalytic hydrogenation of the amide intermediate to reduce double bonds and prepare for cyclization.

- Step 3: Cyclization via the Bischler–Napieralski reaction to form the isoquinoline ring system.

- Step 4: Asymmetric transfer hydrogenation (ATH) using chiral catalysts such as (R,R)-RuTsDPEN to reduce the isoquinoline to the tetrahydroisoquinoline.

- Step 5: Reductive amination to introduce the amine functionality at the 8-position, yielding the target compound.

This route allows for stereoselective synthesis and has been detailed in medicinal chemistry studies focusing on tetrahydroisoquinoline derivatives.

Preparation via Pomeranz-Fritsch Reaction and Subsequent Hydrogenation

A classical and industrially relevant method involves the Pomeranz-Fritsch reaction to construct the isoquinoline skeleton, followed by hydrogenation and salt formation:

- Step 1: Condensation of a 2,3-substituted benzaldehyde (e.g., 2,3-dichlorobenzaldehyde) with a 2,2-di-lower-alkoxyethylamine (where alkoxy groups are methyl or ethyl) in an organic solvent such as toluene under reflux.

- Step 2: Acid-catalyzed cyclization of the resulting 2,2-di-lower-alkoxy-N-(2,3-substituted-benzylidene)ethylamine using strong acid catalysts like sulfuric acid combined with phosphorus pentoxide.

- Step 3: Catalytic hydrogenation of the formed 7,8-substituted isoquinoline using catalysts such as platinum oxide to produce the 1,2,3,4-tetrahydroisoquinoline derivative.

- Step 4: Conversion of the free base tetrahydroisoquinoline to its hydrochloride salt by treatment with ether solutions of hydrogen chloride, followed by isolation of the solid salt.

This method is noted for its efficiency in preparing halo-substituted tetrahydroisoquinolines, including the 8-amine hydrochloride salts, with good purity and yield.

Alkylation of Tetrahydroisoquinoline Derivatives

Another approach involves direct functionalization of the tetrahydroisoquinoline core via alkylation reactions:

- Starting with commercially available or synthesized 1,2,3,4-tetrahydroisoquinoline, alkylation is performed using halogenated alkylating agents under basic conditions (e.g., potassium carbonate as base, potassium iodide as catalyst).

- Solvents such as acetonitrile or dimethoxyethane are used under reflux or microwave heating to improve reaction rates and yields.

- This method allows for the introduction of substituents at the nitrogen or carbon positions, including the 8-amine functionality after appropriate precursor synthesis and subsequent transformations.

- Microwave-assisted alkylation has been shown to reduce reaction times significantly (from 24-48 hours to about 1 hour) and improve yields.

Data Table Summarizing Key Preparation Methods

Research Findings and Considerations

- The Pomeranz-Fritsch approach is particularly suited for synthesizing 7,8-halo-substituted tetrahydroisoquinolines, which are important for biological activity as enzyme inhibitors.

- Chiral catalysts in the Bischler–Napieralski route allow for enantiomerically enriched products, which is critical for medicinal chemistry applications.

- Microwave-assisted alkylation methods provide practical advantages in terms of time and yield, facilitating rapid library synthesis for drug discovery.

- The hydrochloride salt formation is typically achieved by treatment of the free base with hydrogen chloride in ether, yielding crystalline, pharmaceutically acceptable salts with defined melting points (~221-222 °C for dichloro derivatives).

化学反応の分析

1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoquinoline derivatives.

Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline analogs.

Substitution: The amine group can undergo substitution reactions with various electrophiles to form substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions are often isoquinoline derivatives and substituted tetrahydroisoquinolines .

科学的研究の応用

Scientific Research Applications

1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride has been investigated for various applications:

Medicinal Chemistry

The compound exhibits potential therapeutic effects in treating neurological disorders. Its structural similarity to known neuroprotective agents suggests that it may interact with neurotransmitter systems, particularly those related to dopamine and serotonin .

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. Studies have shown its effectiveness against certain bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Properties

This compound has been evaluated for its anticancer activities. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Pharmacological Studies

The compound serves as a reference standard in pharmacological studies aimed at understanding the mechanisms of action of related compounds. Its unique structure allows researchers to explore structure-activity relationships (SAR) that can inform drug design .

Case Studies

Several case studies have documented the biological activities and therapeutic potentials of this compound:

- Study on Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage by modulating antioxidant pathways .

- Antimicrobial Efficacy : In vitro tests showed significant inhibition of bacterial growth in strains resistant to conventional antibiotics, highlighting its potential as a lead compound for new antimicrobial agents .

Comparison with Related Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Neuroprotective | Methyl substitution enhances activity |

| 2-(Pyridin-2-yl)pyrimidine Derivatives | Anticancer | Similar pyridine moiety with distinct SAR |

| Tetrahydroisoquinoline Derivatives | Antimicrobial | Core structure shared with diverse biological effects |

作用機序

The mechanism of action of 1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic systems, which are crucial in the regulation of mood, cognition, and motor functions. The compound’s neuroprotective effects are attributed to its ability to inhibit oxidative stress and reduce neuroinflammation .

類似化合物との比較

Positional Isomers: 6-Amine vs. 8-Amine Derivatives

A key positional isomer, 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride (CAS: 175871-42-8), shares the same molecular formula (C₉H₁₃ClN₂) and weight (184.67 g/mol) as the 8-amine derivative. Both compounds exhibit similar hazards (e.g., H302: harmful if swallowed), but differences in reactivity or metabolic stability remain unexplored .

Functional Group Modifications: Hydroxyl and Methoxy Substituents

- 1,2,3,4-Tetrahydroisoquinolin-8-ol (CAS: 32999-37-4): Replacing the amine with a hydroxyl group yields a compound with increased polarity. Its molecular formula is C₉H₁₁NO, with a molecular weight of 149.19 g/mol. The hydroxyl group enhances hydrogen-bonding capacity, which may improve water solubility but reduce blood-brain barrier permeability compared to the 8-amine derivative .

- 8-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 24693-40-1): The methoxy substituent introduces steric bulk and lipophilicity (MW: 199.68 g/mol, C₁₀H₁₄ClNO).

Tetrahydroquinoline Derivatives

- 6-Methyl-1,2,3,4-tetrahydroquinoline (CAS: 91-61-2): This tetrahydroquinoline analog (MW: 147.22 g/mol, C₁₀H₁₃N) differs in ring structure (quinoline vs. isoquinoline). Hazards include respiratory irritation (H335) .

- (8S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride: A quinoline-based amine (MW: 217.14 g/mol, C₉H₁₄Cl₂N₂) with two hydrochloride salts. The stereospecific amine (S-configuration) and additional protonation sites may influence ionic interactions in biological systems .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Hazards (GHS) |

|---|---|---|---|---|---|

| 1,2,3,4-Tetrahydroisoquinolin-8-amine HCl | 175871-42-8 | C₉H₁₃ClN₂ | 184.67 | 8-NH₂ | H302, H315, H319, H335 |

| 1,2,3,4-Tetrahydroisoquinolin-6-amine HCl | 175871-42-8* | C₉H₁₃ClN₂ | 184.67 | 6-NH₂ | H302, H315, H319, H335 |

| 1,2,3,4-Tetrahydroisoquinolin-8-ol | 32999-37-4 | C₉H₁₁NO | 149.19 | 8-OH | Not specified |

| 8-Methoxy-THIQ HCl | 24693-40-1 | C₁₀H₁₄ClNO | 199.68 | 8-OCH₃ | Not specified |

| 6-Methyl-1,2,3,4-tetrahydroquinoline | 91-61-2 | C₁₀H₁₃N | 147.22 | 6-CH₃ | H315, H319, H335 |

| (1,2,3,4-THIQ-7-yl)methanol HCl | 2152636-99-0 | C₁₀H₁₄ClNO | 199.68 | 7-CH₂OH | Not specified |

*Note: CAS number shared due to positional isomerism ambiguity in .

Key Findings and Implications

Positional Isomerism : The 6-amine and 8-amine derivatives exhibit identical molecular weights but distinct electronic environments, which could influence their interaction with biological targets such as neurotransmitter receptors .

Functional Group Effects : Hydroxyl and methoxy groups at the 8-position modify solubility and metabolic pathways. For instance, methoxy groups may enhance stability against oxidative enzymes .

Structural Backbone Differences: Tetrahydroquinolines (e.g., 6-methyl derivative) demonstrate reduced basicity compared to tetrahydroisoquinolines due to nitrogen positioning, affecting pharmacokinetics .

Safety Profiles : All amine-containing derivatives share hazards like skin/eye irritation (H315/H319), emphasizing the need for careful handling in laboratory settings .

生物活性

1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride (THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, particularly in neuroprotection and as an antimicrobial agent.

Target of Action

THIQ has been identified as an inhibitor of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) pathway, which plays a crucial role in immune response regulation. By blocking this interaction, THIQ may enhance the immune system's ability to detect and eliminate cancerous cells and pathogens.

Mode of Action

The compound interacts with various neurotransmitter systems, particularly through its effects on monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), enzymes involved in neurotransmitter metabolism. This interaction can lead to increased levels of neurotransmitters such as dopamine and serotonin, which are critical for mood regulation and cognitive function .

THIQ exhibits several biochemical properties that contribute to its biological activity:

- Enzyme Interaction : It inhibits MAO and COMT, thereby affecting neurotransmitter levels.

- Cell Signaling : THIQ influences cellular signaling pathways and gene expression related to neuroprotection and neurodegeneration.

- Antimicrobial Activity : The compound has shown efficacy against various infective pathogens, indicating potential applications in infectious disease treatment .

Cellular Effects

THIQ's effects on cellular processes include modulation of neurotransmitter release and synaptic transmission. In neuronal cells, it has been observed to enhance synaptic plasticity and influence gene expression associated with neuroprotection. These properties suggest its potential use in treating neurodegenerative diseases like Parkinson's and Alzheimer's disease .

Research Findings

Recent studies have highlighted the biological activity of THIQ:

- Neuroprotective Effects : In animal models, THIQ demonstrated significant antidepressant-like effects when administered alongside reserpine, a drug known to induce depressive behavior. The combination treatment reduced immobility time in forced swim tests, suggesting improved mood regulation .

- Antiviral Activity : Novel derivatives of tetrahydroisoquinoline have shown promise against SARS-CoV-2, with effective concentrations comparable to established antiviral medications like chloroquine .

- Biochemical Analysis : A study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) reported on the levels of THIQ in biological samples, indicating its presence in brain tissue and potential roles in neurological health .

Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Igarashi et al. (2023) | Demonstrated that THIQ levels were significantly altered in mouse brains treated with haloperidol | LC-MS/MS analysis of brain tissue samples |

| PMC9965753 (2023) | Showed antiviral efficacy against SARS-CoV-2 with an EC50 of 2.78 μM | In vitro assays on human lung cells |

| PMC4035545 (2014) | Found significant antidepressant-like effects when combined with reserpine | Behavioral tests in rat models |

Q & A

Q. What are the recommended synthetic routes for 1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

- Core Synthesis : The compound can be synthesized via reductive amination or cyclization of precursor amines. For example, adapting protocols from analogous tetrahydroisoquinoline derivatives (e.g., D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride), refluxing in HCl-containing solvents under inert atmospheres may enhance yield .

- Optimization : Monitor reaction progress via LC-MS or TLC. Adjust pH during workup to precipitate the hydrochloride salt. Purification via recrystallization (using ethanol/water mixtures) improves purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve stereochemistry and confirm the hydrochloride salt formation. For related tetrahydroisoquinoline derivatives, crystallographic data reveal planar isoquinoline rings with chloride ions hydrogen-bonded to NH groups .

- NMR Spectroscopy : Use - and -NMR to verify aromatic protons (δ 6.5–7.5 ppm) and the tetrahydroisoquinoline backbone. -NMR in DO may show NH proton exchange broadening .

- Elemental Analysis : Confirm molecular formula (e.g., CHN·HCl) with ≤0.3% deviation for C, H, N, and Cl .

Advanced Research Questions

Q. How does the hydrochloride salt form influence the stability and solubility of 1,2,3,4-tetrahydroisoquinolin-8-amine under varying pH and temperature conditions?

Methodological Answer:

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months). Monitor via HPLC for decomposition products (e.g., free base or oxidized derivatives). Similar tetrahydroisoquinoline salts show stability >300°C (mp) in solid state but hydrolyze in aqueous solutions at pH >8 .

- Solubility : Use shake-flask method in buffers (pH 1–12). Hydrochloride salts typically exhibit higher aqueous solubility at acidic pH due to protonated amine groups. Solubility decreases in organic solvents (e.g., ethyl acetate) .

Q. What strategies are effective for resolving contradictions in biological activity data for 1,2,3,4-tetrahydroisoquinolin-8-amine derivatives?

Methodological Answer:

- Data Validation : Cross-validate assays (e.g., enzyme inhibition vs. cellular uptake) using standardized reference materials (e.g., LGC Standards’ APIs) to rule out batch variability .

- Stereochemical Considerations : Synthesize and test enantiopure forms. For example, (S)-5,6,7,8-tetrahydroquinolin-8-amine dihydrochloride shows distinct bioactivity vs. racemic mixtures, highlighting stereochemistry’s role .

- Computational Modeling : Perform docking studies to correlate activity with molecular interactions (e.g., hydrogen bonding with target receptors) .

Q. How can researchers investigate the coordination chemistry of this compound with transition metals?

Methodological Answer:

- Complex Synthesis : React the compound with metal salts (e.g., CuCl, FeSO) in ethanol/water. Monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer bands (e.g., 450–600 nm for Cu) .

- Characterization : Use ESI-MS to detect [M + L + H] ions. X-ray absorption spectroscopy (XAS) can confirm metal-ligand bond distances .

Methodological and Safety Considerations

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

Methodological Answer:

- Handling : Use PPE (gloves, goggles) to avoid inhalation or skin contact. Work in fume hoods due to potential HCl vapor release during synthesis .

- Storage : Keep in airtight containers under nitrogen at 2–8°C. Desiccate to prevent hygroscopic degradation .

Q. How can impurities in this compound batches be identified and quantified?

Methodological Answer:

- HPLC-DAD/MS : Use C18 columns (3.5 µm, 150 mm) with 0.1% TFA in water/acetonitrile gradients. Compare retention times and MS fragmentation to impurity standards (e.g., EP/JP reference materials) .

- Limit Tests : Follow ICH Q3A guidelines, setting thresholds for unknown impurities (<0.10%) and total impurities (<0.50%) .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

- Reproducibility Checks : Validate methods using certified reference materials (CRMs). For example, discrepancies in mp (>300°C vs. 210°C for similar salts) may arise from polymorphic forms or hydration states .

- Interlaboratory Comparisons : Share raw data (e.g., DSC thermograms, NMR spectra) via platforms like Zenodo to identify instrumentation biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。